Disperse Violet 93

Übersicht

Beschreibung

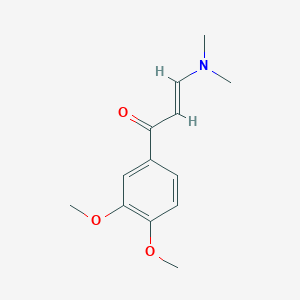

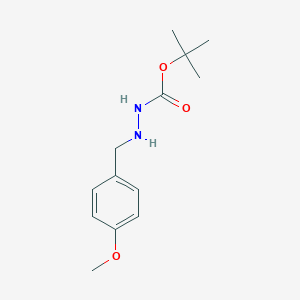

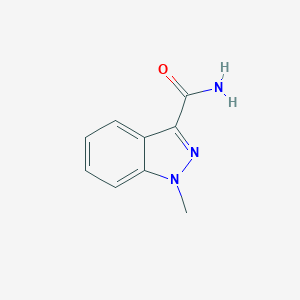

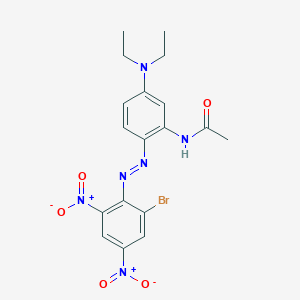

Disperse Violet 93, also known by its chemical name Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-, is a synthetic dye primarily used in the textile industry for dyeing polyester and polyester/cotton blends. Its molecular formula is C18H19BrN6O5, and it has a molecular weight of approximately 479.3 g/mol. This dye is characterized by its dark blue powder form, which is insoluble in water and exhibits a blue-purple hue when applied to fabrics. The dyeing process typically involves high-temperature dyeing methods to ensure proper fixation on synthetic fibers. This compound is notable for its excellent fastness properties, including light and washing fastness, making it suitable for various textile applications.

Vorbereitungsmethoden

Continuous Preparation method

A continuous preparation method for disperse dyes, including Disperse Violet 93, has been developed to improve efficiency and product quality[“]. This method involves the following steps:

Dissolving nitroaniline in sulfuric acid

Chlorination reaction

Diazotization

Coupling reaction

The process eliminates intermediate separation steps, reducing energy consumption and environmental impact while improving safety and product stability[“].

Batch Preparation method

The traditional batch preparation method for this compound typically includes the following steps[“]:

Diazotization: 6-chloro-2,4-dinitroaniline is reacted with nitrosyl sulfuric acid and concentrated sulfuric acid in a diazonium pot.

Coupling: The diazonium compound is coupled with a suitable coupling component.

Crystallization: The dye is crystallized from the reaction mixture.

Filtration and washing: The crystallized dye is filtered and washed to remove impurities.

Raw Materials for this compound Production

The key raw materials for producing this compound include[“]:

6-chloro-2,4-dinitroaniline

Nitrosyl sulfuric acid

Concentrated sulfuric acid

Coupling components (e.g., N-(2,5-diethylaminophenyl)acetamide)

Ammonium salts (e.g., ammonium sulfate or ammonium chloride)

Reaction Conditions

The preparation of this compound requires careful control of reaction conditions to ensure optimal yield and product quality:

Temperature: The diazotization reaction is typically carried out at 10-20°C.

pH: The pH of the reaction mixture is crucial for successful coupling and crystallization.

Pressure: Some steps may require specific pressure conditions.

Reaction time: Each step of the process has an optimal reaction time to ensure complete conversion.

Purification and Isolation Techniques

After the initial synthesis, this compound undergoes several purification steps[“]:

Filtration: The crude dye is filtered to remove insoluble impurities.

Crystallization: The dye is recrystallized to improve purity.

Drying: The purified dye is dried to remove residual moisture.

Quality Assurance and Testing

To ensure the quality of the produced this compound, several tests are performed[“]:

Color strength assessment

Fastness properties testing

Particle size analysis

Stability testing

These tests help guarantee that the dye meets industry standards and performs well in various applications.

Environmental considerations

The production of this compound and other disperse dyes can have environmental impacts. Efforts are being made to develop more eco-friendly production methods and waste management strategies. Some approaches include:

Using advanced oxidation processes (AOP) for wastewater treatment

Implementing ozonation techniques for dye effluent decolorization

Optimizing reaction conditions to minimize waste generation

Innovations in Preparation method

Recent advancements in the preparation of this compound and similar dyes include:

Development of continuous production methods to improve efficiency and reduce environmental impact[“]

Use of ammonium salts in coupling and crystallization steps to enhance product stability[“]

Exploration of alternative raw materials and reaction pathways to optimize yield and reduce costs

Analyse Chemischer Reaktionen

General Reaction Mechanisms

The chemical reactions of Disperse Violet 93 typically follow two main pathways:

Direct ozone attack

Free radical mechanism

The pH of the solution significantly influences which pathway dominates. Under acidic conditions, ozone tends to react directly with the dye as an electrophile. In contrast, basic conditions promote the decomposition of ozone into hydroxyl radicals and other reactive species[“].

Oxidation Reactions

Ozonation Process

Ozonation is a key process in the degradation of this compound. The reaction kinetics typically follow a pseudo-first-order trend, which is characteristic of ozone-dye reactions. Factors affecting the oxidation rate include:

Ozone concentration

Initial dye concentration

pH of the solution

Temperature

Studies have shown that increasing the ozone dose and temperature can enhance the degradation rate of the dye[“].

Reduction Reactions

Reduction reactions play a crucial role in the decolorization of this compound. These reactions primarily target the azo bond (-N=N-), which is responsible for the dye's color. Common reducing agents can cleave this bond, leading to the formation of colorless aromatic amines[“].

Decolorization Kinetics

The decolorization of this compound typically follows pseudo-first-order reaction kinetics. Key factors influencing the reaction rate include:

Initial dye concentration

pH of the solution

Temperature

Oxidant or reductant concentration

Research has shown that the decolorization efficiency is highest under basic conditions (pH 10-12) for this compound[“].

Spectrophotometric Analysis

UV-Vis spectroscopy is a valuable tool for monitoring the degradation of this compound. The dye exhibits a characteristic absorption peak at λmax = 560.7 nm3. As the degradation progresses, researchers observe:

A decrease in absorbance at the maximum wavelength

Shifts in the absorption spectrum

The appearance or disappearance of new peaks, indicating the formation of intermediates or by-products

Chemical Oxygen Demand (COD) Analysis

COD analysis provides crucial information about the overall organic content in the dye solution during degradation. For this compound, studies have reported:

A significant decrease in COD values during treatment

Optimal COD removal efficiency at pH 12.0

A 61.05% reduction in COD after 120 minutes of ozonation[“]

Reaction Intermediates and By-products

The degradation of this compound leads to the formation of various intermediates and by-products. While the complete identification of these compounds is challenging, common techniques used include:

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Gas Chromatography (GC)

Understanding these intermediates is crucial for assessing the environmental impact of the dye degradation process[“].

Advanced Oxidation Processes (AOPs)

AOPs have shown promising results in the degradation of this compound. These processes often combine different treatment methods to achieve synergistic effects and enhance degradation efficiency. Common AOPs include:

Ozone/UV

Ozone/H2O2

Fenton and photo-Fenton processes

These combined treatments can lead to faster and more complete mineralization of the dye[“].

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis Applications

Spectroscopic techniques are crucial for analyzing Disperse Violet 93 in various research contexts:

UV-Vis Spectroscopy

UV-Vis spectroscopy is widely used to study this compound. The dye exhibits a characteristic absorption peak at λmax = 560.7 nm[“]. Researchers use this technique to:

Monitor dye degradation processes

Analyze dye concentration in solutions

Study dye-fiber interactions

Mass Spectrometry

Mass spectrometry is employed for:

Structural elucidation of this compound and its degradation products

Quantification of the dye in complex matrices

Identification of dye impurities

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy helps in:

Confirming the molecular structure of this compound

Analyzing dye-substrate interactions

Studying dye degradation mechanisms

Environmental Research Applications

This compound is often studied in environmental contexts due to its potential impact on ecosystems:

Water Quality Assessment

Researchers use this compound as a model pollutant to:

Develop new water treatment technologies

Study the fate of textile dyes in aquatic environments

Assess the efficiency of various water purification methods[“]

Wastewater Treatment Studies

This compound is used to:

Evaluate advanced oxidation processes for dye removal

Develop novel adsorbents for dye sequestration

Optimize biological treatment systems for textile effluents[“]

Soil Contamination Analysis

The dye serves as a model compound to:

Investigate the mobility of azo dyes in soil

Study the impact of textile dyes on soil microbial communities

Develop remediation strategies for dye-contaminated soils[“]

Textile Industry Research

In textile research, this compound is used for:

Dyeing Process Optimization

Researchers employ the dye to:

Improve dyeing efficiency on polyester fibers

Develop eco-friendly dyeing processes

Study the effects of various dyeing parameters on color fastness

Colorfastness Studies

This compound is used to:

Evaluate the durability of dyed textiles

Develop new finishing treatments to enhance colorfastness

Assess the impact of environmental factors on dye stability

Analytical Chemistry Applications

In analytical chemistry, this compound finds applications in:

Chromatography Techniques

The dye is used to:

Develop and optimize HPLC methods for textile dye analysis

Study the separation behavior of azo dyes

Validate analytical methods for dye quantification in complex matrices[“]

Method Development and Validation

This compound serves as a model compound for:

Developing new extraction techniques for textile dyes

Validating analytical methods for regulatory compliance

Improving sensitivity and selectivity in dye analysis[“]

Ecotoxicology Studies

This compound is employed in ecotoxicological research to:

Aquatic Ecosystem Impact Assessment

Researchers use the dye to:

Study the effects of textile effluents on aquatic organisms

Investigate bioaccumulation potential in various species

Assess long-term ecological impacts of dye pollution[“]

Toxicity Testing Protocols

The dye serves as a model compound for:

Developing standardized toxicity tests for textile pollutants

Evaluating the sensitivity of different test organisms to azo dyes

Assessing the combined toxicity of dye mixtures

Emerging Research Areas

New applications of this compound in scientific research include:

Nanomaterial Interactions

Researchers are exploring:

The use of nanoparticles for enhanced dye removal

Interactions between this compound and various nanomaterials

Development of nanosensors for dye detection[“]

Photocatalytic Degradation Studies

This compound is used to:

Evaluate the efficiency of novel photocatalysts

Study degradation mechanisms under different light sources

Develop solar-driven water treatment technologies[“]

Wirkmechanismus

Chemical Structure and Key Components

The chemical structure of Disperse Violet 93 is characterized by several key components that contribute to its mechanism of action:

Azo group (-N=N-): This is the central chromophore responsible for the dye's color.

Diethylamino group: Enhances the dye's affinity for synthetic fibers.

Bromo substituent: Contributes to the dye's stability and color properties.

Nitro groups: Influence the dye's electronic properties and reactivity.

General Mechanism of Action

The mechanism of action of this compound involves several processes:

Interaction with molecular targets: The dye molecules interact with specific sites on synthetic fibers.

Formation of stable complexes: this compound forms stable complexes with the material being dyed.

Enhanced color properties: The dye's structure allows for efficient light absorption and reflection, resulting in vibrant violet color.

Mechanism in Fiber Dyeing

When dyeing synthetic fibers, this compound follows a specific mechanism:

Interaction with synthetic fibers: The dye molecules are attracted to the hydrophobic regions of the fiber.

Absorption process: this compound is absorbed into the fiber structure.

Distribution across the material: The dye molecules spread evenly throughout the fiber.

Stability within the fiber: Van der Waals forces and hydrogen bonding help stabilize the dye within the fiber structure.

Light Interaction and Color Production

The color properties of this compound are a result of its interaction with light:

Absorption of light: The dye molecules absorb specific wavelengths of light.

Reflection of violet wavelengths: The dye reflects wavelengths in the violet region of the visible spectrum.

Appearance of violet color: The reflected violet light is perceived by the human eye, resulting in the characteristic color.

Mechanism in Different pH Environments

The behavior of this compound varies depending on the pH of its environment:

Acidic conditions: The dye may undergo protonation, affecting its solubility and reactivity.

Basic conditions: Deprotonation can occur, potentially altering the dye's electronic properties.

pH influence on ozone degradation: The pH of the solution significantly affects the degradation pathway of the dye during ozone treatment[“].

Interaction with Ozone in Wastewater Treatment

During wastewater treatment, this compound interacts with ozone through two main mechanisms:

Direct ozone attack: Ozone molecules directly react with the dye's chromophore.

Free radical mechanism: Ozone decomposition produces hydroxyl radicals that attack the dye molecules.

The pH of the solution plays a crucial role in determining which mechanism dominates[“].

Decolorization Kinetics

The decolorization of this compound typically follows pseudo-first-order reaction kinetics. Factors affecting the reaction rate include:

Initial dye concentration

pH of the solution

Temperature

Oxidant concentration

Studies have shown that the decolorization efficiency is often highest under basic conditions (pH 10-12) for this compound[“].

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Disperse Dyes

When compared to other disperse dyes:

Disperse Blue 373 (C21H21BrN6O6) has a similar molecular weight of 532.0706.

Disperse Orange 25 (C17H17N5O2) has a lower molecular weight of 323.1382[“].

Color Properties Comparison

Disperse Violet 93 is characterized as a blue-purple dye[“]. In comparison to other violet dyes:

It is used for achieving dark and navy shades, with this compound:1 being used in 50-70% of all preparations for these colors[“].

Disperse Violet 1, another widely used dye, is employed to achieve certain shades across the industry[“].

Solubility and Dispersion Characteristics

This compound is insoluble in water[“], which is a characteristic shared by many disperse dyes. This property allows it to be effectively used for dyeing hydrophobic fibers like polyester.

Dyeing Performance Comparison

In terms of dyeing performance:

This compound shows excellent fastness properties, with ISO ratings of 4-5 for ironing fastness, 5 for light fastness, and 5 for both perspiration and washing fastness[“].

It is particularly effective for dyeing polyester/cotton blended fabrics and pure polyester fabrics.

Environmental Impact Comparison

While specific data on this compound's environmental impact is limited, azo dyes in general are known to pose environmental concerns:

Many azo dyes are not biodegradable due to their chemical properties and structure.

They can persist in the environment for long periods, with some lasting 50 years or more.

The toxicity and environmental impact can vary significantly between individual dyes[“].

Common Problem

How does Disperse Violet 93 compare to other violet dyes in terms of color fastness?

This compound shows excellent fastness properties, with high ratings for ironing, light, perspiration, and washing fastness[“].

What are the main structural differences between this compound and other disperse dyes?

This compound has a unique structure featuring an azo bond, diethylamino group, acetamide group, nitro groups, and a bromine atom[“].

How does the environmental impact of this compound compare to similar azo dyes?

While specific data is limited, azo dyes in general are known to be persistent in the environment and potentially toxic[“].

Are there any significant differences in the regulatory status of this compound compared to other disperse dyes?

This compound is not historically banned, but like many disperse dyes, it may be self-classified as a potential skin sensitizer by manufacturers[“].

How does the dyeing performance of this compound compare to newer, eco-friendly dye alternatives?

While this compound is effective for synthetic fibers, there is growing interest in more sustainable alternatives like natural dyes produced through fermentation[“]

How does this compound interact with synthetic fibers?

This compound interacts with synthetic fibers through hydrophobic interactions, forming stable complexes within the fiber structure.

What is the role of the azo group in the mechanism of action?

The azo group (-N=N-) serves as the central chromophore, responsible for the dye's color properties and light absorption characteristics.

How does pH affect the behavior of this compound?

pH influences the protonation state of the dye, affecting its solubility, reactivity, and degradation pathways during treatment processes[“].

What is the mechanism of decolorization during wastewater treatment?

Decolorization occurs through direct ozone attack or free radical mechanisms, depending on the pH and treatment conditions[“].

How does the chemical structure of this compound contribute to its color properties?

The dye's chemical structure, particularly the azo group and conjugated system, allows for specific light absorption and reflection, resulting in its characteristic violet color[“].

Eigenschaften

IUPAC Name |

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN6O5/c1-4-23(5-2)12-6-7-15(16(9-12)20-11(3)26)21-22-18-14(19)8-13(24(27)28)10-17(18)25(29)30/h6-10H,4-5H2,1-3H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFKSTRPZWRBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068784 | |

| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52697-38-8 | |

| Record name | N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52697-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-(2-(2-bromo-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052697388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.